molecular formula C11H7BrFNO2 B15063840 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid CAS No. 1420792-15-9

5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid

Cat. No.: B15063840
CAS No.: 1420792-15-9
M. Wt: 284.08 g/mol
InChI Key: OVBHEWUPXIYCPT-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the quinoline ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid
  • 6-Fluoro-2-methylquinoline
  • 8-Bromo-2-methylquinoline

Uniqueness

5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the quinoline ring, along with the presence of a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

1420792-15-9

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

5-bromo-6-fluoro-8-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H7BrFNO2/c1-5-4-7(13)9(12)6-2-3-8(11(15)16)14-10(5)6/h2-4H,1H3,(H,15,16)

InChI Key

OVBHEWUPXIYCPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2)C(=O)O)Br)F

Origin of Product

United States

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